molecular formula C7H4Cl2N2O B13458004 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 2866335-26-2

2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13458004
CAS No.: 2866335-26-2
M. Wt: 203.02 g/mol
InChI Key: ACVACPNECMQSAD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is an organic compound belonging to the class of heterocyclic compounds It features a pyrrolo[3,4-b]pyridine core structure with chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrrole derivative, chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. Subsequent cyclization and oxidation steps yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal biochemical pathways .

Comparison with Similar Compounds

  • 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
  • 5H-Pyrrolo[2,3-b]pyrazine-5,7(6H)-dione
  • 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Comparison: 2,3-Dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific substitution pattern and the resulting electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

2866335-26-2

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

2,3-dichloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H4Cl2N2O/c8-4-1-3-5(11-6(4)9)2-10-7(3)12/h1H,2H2,(H,10,12)

InChI Key

ACVACPNECMQSAD-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=C(C=C2C(=O)N1)Cl)Cl

Origin of Product

United States

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